molecular formula C12H15Cl2NO B1613993 2-Chloro-3-(7-chloroheptanoyl)pyridine CAS No. 914203-38-6

2-Chloro-3-(7-chloroheptanoyl)pyridine

Cat. No.: B1613993
CAS No.: 914203-38-6
M. Wt: 260.16 g/mol
InChI Key: YSWXJWMTRLEZHP-UHFFFAOYSA-N
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Description

2-Chloro-3-(7-chloroheptanoyl)pyridine is a pyridine derivative characterized by a chlorine atom at the 2-position and a 7-chloroheptanoyl group at the 3-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity—combining aromatic pyridine with a flexible, halogenated acyl chain.

Properties

IUPAC Name

7-chloro-1-(2-chloropyridin-3-yl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-8-4-2-1-3-7-11(16)10-6-5-9-15-12(10)14/h5-6,9H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWXJWMTRLEZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641811
Record name 7-Chloro-1-(2-chloropyridin-3-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914203-38-6
Record name 7-Chloro-1-(2-chloropyridin-3-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(7-chloroheptanoyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 7-chloroheptanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound in high yield.

Another method involves the use of 3-chloropyridine as the starting material, which undergoes a Friedel-Crafts acylation reaction with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is carried out under reflux conditions in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(7-chloroheptanoyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydride or potassium carbonate.

    Reduction Reactions: The carbonyl group in the 7-chloroheptanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The pyridine ring can undergo oxidation reactions to form pyridine N-oxide derivatives. Common oxidizing agents used for this purpose include hydrogen peroxide and m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydride, potassium carbonate, amines, thiols, alkoxides.

    Reduction Reactions: Lithium aluminum hydride, sodium borohydride.

    Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Reduction Reactions: Alcohol derivatives of the original compound.

    Oxidation Reactions: Pyridine N-oxide derivatives.

Scientific Research Applications

2-Chloro-3-(7-chloroheptanoyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: This compound is used in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.

    Medicine: It has potential applications in the development of new pharmaceuticals. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its derivatives are also used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(7-chloroheptanoyl)pyridine involves its interaction with specific molecular targets in biological systems. The chloro group at the second position and the 7-chloroheptanoyl group at the third position allow the compound to bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Chloro-3-(7-chloroheptanoyl)pyridine with structurally related pyridine derivatives:

Compound Name Substituents at Pyridine Positions Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound 2-Cl, 3-(7-Cl-heptanoyl) Chloro, acyl chloride ~300 (estimated) Not reported High lipophilicity, halogen bonding
2-Chloro-3-(trifluoromethyl)pyridine 2-Cl, 3-CF₃ Chloro, trifluoromethyl 181.55 34–36 Agrochemical intermediates
2-Chloro-6-phenylpyridine-3-carbonitrile 2-Cl, 3-CN, 6-Ph Chloro, cyano, phenyl 214.65 Not reported Crystallography studies
2-Chloro-3-(dimethoxymethyl)pyridine 2-Cl, 3-(CH(OCH₃)₂) Chloro, acetal 201.67 Not reported Synthetic intermediates

Key Observations:

  • Substituent Effects on Reactivity: The 7-chloroheptanoyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with smaller substituents like -CF₃ or -CN in analogs. This may reduce electrophilic substitution reactivity at the pyridine ring compared to derivatives with meta-directing groups .
  • Lipophilicity: The long aliphatic chain in this compound likely enhances membrane permeability compared to compounds like 2-chloro-3-cyano-6-phenylpyridine, which has a polar cyano group .

Biological Activity

2-Chloro-3-(7-chloroheptanoyl)pyridine is an organic compound belonging to the pyridine derivative class, characterized by a chloro group at the second position and a 7-chloroheptanoyl group at the third position of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and enzymatic studies.

  • Molecular Formula : C₁₂H₁₅Cl₂NO
  • Molar Mass : 260.16 g/mol
  • CAS Number : 914203-38-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloro and heptanoyl groups facilitate binding to active sites of enzymes or receptors, leading to modulation of various biochemical pathways. This interaction can inhibit enzyme activity or alter receptor function, which is critical for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in treating diseases where these enzymes are overactive.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, making it a candidate for further development in antimicrobial therapies.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, contributing to its potential use in managing inflammatory conditions.
  • Anticancer Activity : There is ongoing research into the anticancer properties of this compound, particularly concerning its ability to inhibit cancer cell proliferation.

Case Study 1: Enzyme Inhibition

In a study evaluating the inhibitory effects on cyclooxygenase (COX) enzymes, this compound demonstrated significant inhibition, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated that this compound exhibited notable activity against several bacterial strains, highlighting its potential in developing new antibiotics .

Case Study 3: Anticancer Research

Recent investigations into the anticancer properties of pyridine derivatives have shown that compounds like this compound can induce apoptosis in cancer cells through specific pathways. The compound's ability to interfere with cellular signaling pathways involved in cell survival was a focal point of this research .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Chloro-3-(7-chlorobutanoyl)pyridineShorter alkyl chainLower binding affinity
2-Chloro-3-(7-chlorooctanoyl)pyridineLonger alkyl chainAltered physicochemical properties
2-Chloro-3-(7-chloropentanoyl)pyridineIntermediate alkyl chainBalanced properties

The specific length of the alkyl chain in this compound influences its reactivity and biological activity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-3-(7-chloroheptanoyl)pyridine
Reactant of Route 2
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2-Chloro-3-(7-chloroheptanoyl)pyridine

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